N-(Tert-butyl)-2-iodoacetamide
Overview
Description
“N-(Tert-butyl)-2-iodoacetamide” is a chemical compound that contains a tert-butyl group. The tert-butyl group is a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 . It is derived from either of the two isomers (n-butane and isobutane) of butane . The tert-butyl group is often used in organic chemistry due to its non-nucleophilic nature .
Synthesis Analysis
The synthesis of N-tert-butyl amides can be achieved by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction is known as the Ritter reaction . The Ritter reaction is a commonly used method for the synthesis of amides .Chemical Reactions Analysis
The tert-butyl group serves as a source of bromide ions for substitution reactions and is commonly used as a phase transfer catalyst . It is used to prepare many other tetrabutylammonium salts by salt metathesis reactions .Scientific Research Applications
Synthesis of Heterocyclic Compounds
N-(Tert-butyl)-2-iodoacetamide has been utilized in the synthesis of heterocyclic compounds, such as 4-tert-butyl-1,3-dihydroimidazol-2-ones and 1,3-dihydroimidazol-2-thiones. These compounds were synthesized from 1-amino-3,3-dimethylbutanone and further reacted with iodoacetamide under alkaline conditions (Loksha et al., 2003).
Proteomics Research
In proteomics, this compound has been used to create new alkylating reagents for relative quantitation of proteins. These reagents, synthesized in both light and heavy forms, are covalently bound to peptides containing cysteines through an alkylation reaction. This application is significant for protein quantitation and identification, supporting comprehensive proteomics-based studies (Pasquarello et al., 2004).
NMR in Biomedicine
A novel iodoacetamide label containing this compound was synthesized for use in 19F NMR. This label, known as 4‐perfluoro‐tert‐butyl‐phenyliodoacetamide (PFP), has been used to label sulfhydryl groups of proteins, demonstrating its utility in NMR studies for detecting proteins with high sensitivity (Kalbitzer et al., 1992).
Antifolate Synthesis
The compound has also been involved in the synthesis of oligo(gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid, which are used as antifolates inhibiting thymidylate synthase. These conjugates have shown significant enzyme inhibition, demonstrating the compound's role in medicinal chemistry (Pawełczak et al., 1989).
Synthesis of Nucleosides
In DNA, RNA, and oligonucleotide analog synthesis, this compound plays a crucial role in enabling the synthesis of nucleosides and the protection of labile exocyclic amine groups. This application is vital for minimizing depurination and chain degradation during synthesis (Sinha et al., 1993).
properties
IUPAC Name |
N-tert-butyl-2-iodoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12INO/c1-6(2,3)8-5(9)4-7/h4H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBBVLUBVPCFOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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